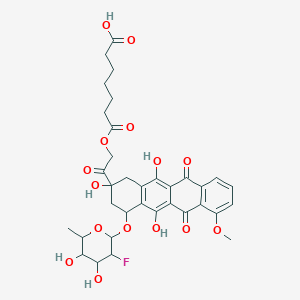
H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 is a synthetic peptide consisting of ten amino acids. This peptide is notable for its disulfide bond between the cysteine residues, which contributes to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications and their role in biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues are often protected with groups like trityl (Trt) or methoxytrityl (Mmt) to prevent unwanted side reactions .
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and the side-chain protecting groups are removed using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized protocols are used to increase efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The peptide can undergo substitution reactions at various functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of a disulfide bond between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptide with new functional groups.
Aplicaciones Científicas De Investigación
H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The disulfide bond between cysteine residues plays a crucial role in maintaining the peptide’s structure and function . The peptide can modulate signaling pathways by binding to its targets and inducing conformational changes .
Comparación Con Compuestos Similares
H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: can be compared to other peptides with similar structures and functions:
Oxytocin: A neurohypophysial peptide hormone with a similar disulfide bond structure.
Vasopressin: Another peptide hormone with a disulfide bond, involved in water retention and blood pressure regulation.
Synthetic Analogues: Various synthetic peptides designed to mimic or enhance the biological activity of natural peptides.
Propiedades
Fórmula molecular |
C42H64N12O12S2 |
|---|---|
Peso molecular |
993.2 g/mol |
Nombre IUPAC |
(2R)-1-[(4R,7R,10R,13S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27+,28+,29-,30+,34-/m0/s1 |
Clave InChI |
VIFAMMRBZBWEID-VQWBKVQXSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784796.png)



![butyl 2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784827.png)
![(+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid](/img/structure/B10784831.png)



